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Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyril

Cat. No.: B194367 Get Quote

Introduction: 7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydroquinolin-

2(1H)-one (CAS No: 22246-18-0), is a crucial intermediate in the synthesis of pharmaceuticals,

most notably the antipsychotic drug aripiprazole.[1][2] Its molecular formula is C₉H₉NO₂, with a

molecular weight of approximately 163.17 g/mol .[3][4][5] Accurate structural elucidation and

purity assessment are paramount in drug development, making a thorough understanding of its

spectroscopic characteristics essential. This guide provides a detailed overview of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Hydroxy-
3,4-dihydrocarbostyril, along with the experimental protocols for these analyses.

Data Presentation: Spectroscopic Summary
The following tables summarize the available and predicted spectroscopic data for 7-Hydroxy-
3,4-dihydrocarbostyril.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted): A predicted ¹H NMR spectrum in Methanol-d₄ (MeOD) at 300 MHz

shows distinct signals corresponding to the aromatic and aliphatic protons.
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

6.95 d 8.1 1H Aromatic H (H-5)

6.41 dd 2.4, 8.1 1H Aromatic H (H-6)

6.35 d 2.4 1H Aromatic H (H-8)

2.89 - 2.77 m - 2H
Aliphatic H (-

CH₂-C=O)

2.51 dd 6.6, 8.4 2H
Aliphatic H (Ar-

CH₂-)

[Source:

iChemical][6]

Note:Detailed experimental ¹³C NMR data was not available in the reviewed sources. However,

analysis would be expected to show nine distinct carbon signals, including those for the

carbonyl group, aromatic carbons, and two aliphatic carbons.

Infrared (IR) Spectroscopy
An FTIR spectrum is typically acquired using a KBr pellet or ATR technique.[4] While a specific

peak list is not available, the characteristic absorption bands can be predicted based on the

molecule's functional groups.
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Wavenumber Range (cm⁻¹) Functional Group Vibration Type

3400 - 3200 (broad) O-H (Phenol) Stretching

3300 - 3100 N-H (Amide) Stretching

3100 - 3000 C-H (Aromatic) Stretching

3000 - 2850 C-H (Aliphatic) Stretching

~1660 C=O (Amide I) Stretching

1620 - 1450 C=C (Aromatic) Stretching

~1540 N-H (Amide II) Bending

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[3] The primary data point

obtained is the molecular ion peak.

m/z Value Ion Notes

163.17 [M]⁺

Molecular Ion Peak,

corresponding to the molecular

formula C₉H₉NO₂.

[Source: Benchchem][3]

Note:A detailed fragmentation pattern was not available in the reviewed sources.

Fragmentation would likely involve losses related to the amide and hydroxyl functional groups.

Experimental Protocols
Detailed methodologies are crucial for reproducing spectroscopic data. The following protocols

are representative for the analysis of 7-Hydroxy-3,4-dihydrocarbostyril.

NMR Spectroscopy
This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of quinolinone derivatives.
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Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for

¹³C NMR.

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean vial.

Transfer: Using a pipette with a filter plug, transfer the solution into a 5 mm NMR tube.

Acquisition:

Acquire a standard ¹H NMR spectrum to check sample shimming and concentration.

For quantitative ¹H NMR, use an inverse-gated decoupling sequence to remove ¹³C

satellites and ensure accurate integration.

For ¹³C NMR, use a standard proton-decoupled pulse sequence with a sufficient relaxation

delay to ensure quantitative accuracy of all carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[3]

Sample Preparation: Weigh approximately 1-2 mg of 7-Hydroxy-3,4-dihydrocarbostyril
and 100-200 mg of spectroscopic grade KBr powder. Both should be thoroughly dried to

prevent moisture absorption.

Grinding: Grind the sample and KBr together in an agate mortar until a fine, homogeneous

powder is obtained.

Pellet Formation: Place the mixture into a pellet-forming die. Apply a force of approximately

8-10 tons under vacuum for several minutes to form a thin, transparent pellet.

Background Measurement: Prepare a blank KBr pellet (containing only KBr) to measure the

background spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b194367
https://www.benchchem.com/product/b194367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Measurement: Place the sample pellet in the FTIR spectrometer's sample holder

and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The background

spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile or semi-volatile

aromatic compounds.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Injector: Splitless mode at 250-300°C.

Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS) is typically used.

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at

a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Analyzer: Scan a mass range appropriate for the compound and its expected

fragments (e.g., m/z 40-500).

Transfer Line Temperature: Maintained at approximately 290°C to prevent sample

condensation.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 7-Hydroxy-3,4-dihydrocarbostyril.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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